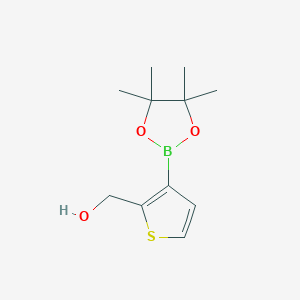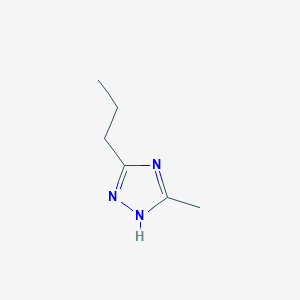
3-methyl-5-propyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-propyl-1H-1,2,4-triazole is a chemical compound with the CAS Number: 51824-92-1. It has a molecular weight of 125.17 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazoles involves various methods. One method involves the preparation of 1,3,5-trisubstituted-1,2,4-triazole from hydrazonoyl hydrochlorides and aldehyde . Another method involves a multicomponent process that enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Triazoles, including this compound, can undergo various chemical reactions. For example, they can participate in copper-catalyzed reactions under an atmosphere of air to provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.Mécanisme D'action
Target of Action
It is known that triazole compounds often interact with enzymes and receptors due to their unique structure . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It can be inferred from related triazole compounds that they form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For instance, some triazole derivatives have shown to form H-bonding and hydrophobic interactions with certain amino acids in proteins .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-5-propyl-1H-1,2,4-triazole in lab experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of contamination. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several future directions for research on 3-methyl-5-propyl-1H-1,2,4-triazole. One area of research is in the development of more efficient synthesis methods that can yield higher purity compounds. Another area of research is in the identification of the specific enzymes that are targeted by the compound, which could lead to the development of more targeted fungicides. Additionally, research could be conducted to explore the potential use of this compound in other fields such as medicine and materials science.
Conclusion:
In conclusion, this compound is a compound that has been studied for its potential applications in various fields of science. Its unique molecular structure and low toxicity make it an interesting subject for scientific research. While its mechanism of action is not fully understood, research has shown that it has fungicidal properties and can be used as a corrosion inhibitor. Future research could focus on developing more efficient synthesis methods and exploring its potential use in other fields.
Méthodes De Synthèse
The synthesis of 3-methyl-5-propyl-1H-1,2,4-triazole involves a reaction between propylamine and 3-methyl-1,2,4-triazole-5-thiol. The reaction is carried out under mild conditions and yields a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-methyl-5-propyl-1H-1,2,4-triazole has been studied for its potential applications in various fields of science. One of the main applications is in the field of agriculture, where it has been shown to have fungicidal properties. It has also been studied for its potential use as a corrosion inhibitor and as a ligand for catalysis.
Propriétés
IUPAC Name |
5-methyl-3-propyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-4-6-7-5(2)8-9-6/h3-4H2,1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXIQIFBAFZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)

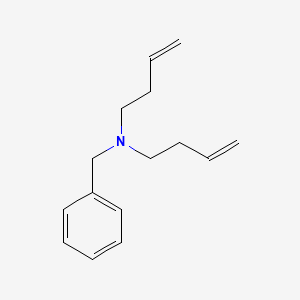


![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)

![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)
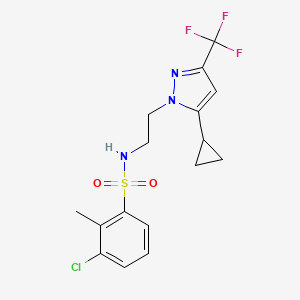
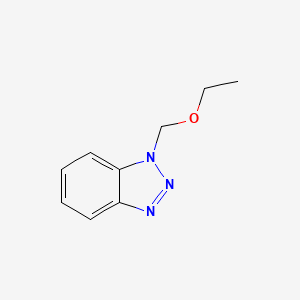

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2855062.png)
amino}oxy)carbonyl]oxy}-2-methylpropane](/img/structure/B2855065.png)
